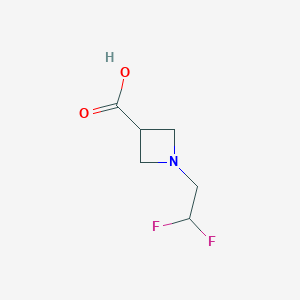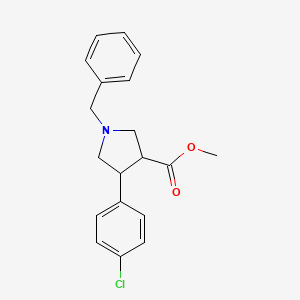
(2-Hydroxycyclopentyl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxycyclopentyl) acetate is an organic compound with the molecular formula C8H14O3. It is an ester derived from the reaction of cyclopentanol and acetic acid. This compound is characterized by a cyclopentane ring substituted with a hydroxyl group and an acetate group. Esters like this compound are known for their pleasant aromas and are often used in fragrances and flavorings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Hydroxycyclopentyl) acetate can be synthesized through the esterification of cyclopentanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxycyclopentyl) acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield cyclopentanol and acetic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in the cyclopentane ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Cyclopentanol and acetic acid.
Reduction: Cyclopentanol.
Substitution: Depending on the nucleophile used, various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
(2-Hydroxycyclopentyl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Hydroxycyclopentyl) acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclopentanol and acetic acid, which may interact with biological systems. The hydroxyl group in the cyclopentane ring can form hydrogen bonds and participate in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentyl acetate: Similar structure but lacks the hydroxyl group.
Cyclopentanol: The alcohol counterpart of (2-Hydroxycyclopentyl) acetate.
Cyclopentanone: The ketone derivative of cyclopentane.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an acetate group on the cyclopentane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds.
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(2-hydroxycyclopentyl) acetate |
InChI |
InChI=1S/C7H12O3/c1-5(8)10-7-4-2-3-6(7)9/h6-7,9H,2-4H2,1H3 |
Clave InChI |
YRJFZPSFQDTFRK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride](/img/structure/B12279818.png)
![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-4-formylhexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B12279822.png)

![4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12279848.png)

![potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12279879.png)
![1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol](/img/structure/B12279899.png)
![3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12279903.png)



